molecular formula C10H16O B140250 trans,trans-2,4-Decadienal CAS No. 25152-84-5

trans,trans-2,4-Decadienal

Numéro de catalogue: B140250
Numéro CAS: 25152-84-5
Poids moléculaire: 152.23 g/mol
Clé InChI: JZQKTMZYLHNFPL-BLHCBFLLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Mécanisme D'action

Target of Action

2,4-Decadienal primarily targets myofibrillar proteins (MP) in grouper . Myofibrillar proteins make up about 55–65% of the total protein and play a crucial role in the structural and functional characteristics of muscles .

Mode of Action

2,4-Decadienal interacts with myofibrillar proteins, altering their conformation and inducing oxidative degradation . This interaction is primarily driven by hydrophobic interactions and hydrogen bonding .

Biochemical Pathways

The interaction of 2,4-Decadienal with myofibrillar proteins affects several metabolic pathways. The production of key volatile compounds (VOCs), which are associated with the overall flavor of myofibrillar proteins, might arise from the metabolism of arginine, proline, alanine, aspartate, glutamate, and beta-alanine, and potentially being products of arginine biosynthesis .

Pharmacokinetics

Its molecular weight is 1522334 , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The action of 2,4-Decadienal results in the alteration of the conformation of myofibrillar proteins and induces oxidative degradation . This leads to changes in the overall aroma development of the proteins .

Action Environment

The action of 2,4-Decadienal can be influenced by environmental factors. For instance, despite refrigeration, quality deterioration caused by changes in protein and lipid in grouper is unavoidable . Therefore, the storage environment plays a crucial role in the action of 2,4-Decadienal.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: trans,trans-2,4-Decadienal can be synthesized through the biocatalytic oxidation of fatty acids. Enzymes such as lipoxygenase and hydroperoxide lyase are used to catalyze the reaction, resulting in the formation of this compound . The reaction mixture typically contains other compounds, which are separated using hydrophobic adsorbents like AmberLite FPX66 .

Industrial Production Methods: In industrial settings, this compound is often produced as a byproduct of lipid oxidation during the processing of oils and fats. For instance, it is formed during the oxidation of linoleic acid-rich oils . The compound can be extracted and purified using various techniques, including solvent extraction and chromatography .

Analyse Des Réactions Chimiques

Types of Reactions: trans,trans-2,4-Decadienal undergoes several types of chemical reactions, including:

    Oxidation: It can be further oxidized to form carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Addition: It can participate in addition reactions with nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Addition: Nucleophiles like Grignard reagents (RMgX) can add to the carbonyl group of this compound.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Addition: Secondary or tertiary alcohols, depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

trans,trans-2,4-Decadienal is similar to other aldehydes formed during lipid oxidation, such as hexanal and 2-heptenal . it is unique in its strong aroma and flavor characteristics, which make it particularly valuable in the food industry . Other similar compounds include:

    Hexanal: Known for its grassy odor, commonly formed during the oxidation of linoleic acid.

    2-Heptenal: Has a fruity odor and is also formed during lipid oxidation.

Propriétés

IUPAC Name

(2E,4E)-deca-2,4-dienal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-2-3-4-5-6-7-8-9-10-11/h6-10H,2-5H2,1H3/b7-6+,9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZQKTMZYLHNFPL-BLHCBFLLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CC=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/C=C/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6024911
Record name (E,E)-2,4-Decadienal
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Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Pale yellow to dark brown liquid with a buttery, fatty, orange odor; [Advanced BioTech MSDS] Strong green odor; Odor like sweet oranges at high concentrations; [Citrus and Allied Essences MSDS], Yellow liquid; powerful, oily, like chicken fat
Record name 2,4-Decadienal
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Record name 2-trans,4-trans-Decadienal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1181/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

soluble in fixed oils; Insoluble in water, soluble (in ethanol)
Record name 2-trans,4-trans-Decadienal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Density

0.866-0.876
Record name 2-trans,4-trans-Decadienal
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CAS No.

25152-84-5, 2363-88-4, 30551-18-9
Record name (E,E)-2,4-Decadienal
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Record name 2,4-Decadienal
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Record name 2-trans-4-trans-Decadienal
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Record name (2E,4E)-Deca-2,4-dienal
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Record name 2,4-Decadienal, (2E,4E)-
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Record name trans,trans-2,4-decadien-1-al
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Record name 2,4-DECADIENAL, (2E,4E)-
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Synthesis routes and methods

Procedure details

In accordance with the invention, soybean seed are provided containing lipoxygenases 1, 2 and 3 and greater than about 10% linoleic acid as a percentage to total fatty acids that produces less than 20 μg of total 2,4 decadienal plus hexanal plus hexanol per gram of ground seeds following oxidation under mild aqueous conditions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 2,4-decadienal formed?

A1: 2,4-Decadienal is primarily formed through the oxidation of linoleic acid, a polyunsaturated fatty acid abundant in various vegetable oils. [, , , ] This process occurs during heating, storage, and processing of oils and lipid-rich foods. [, , , , ]

Q2: In what types of food products is 2,4-decadienal commonly found?

A2: 2,4-Decadienal is commonly found in various fried foods, especially those cooked in oils high in linoleic acid, such as sunflower oil. [, , ] It is also detected in meat products, [, ] dairy products containing lecithin, [] and even surimi. []

Q3: What is the chemical structure of 2,4-decadienal?

A3: 2,4-Decadienal is an unsaturated aldehyde with two double bonds in its carbon chain. The most common isomer found in food is the trans,trans-2,4-decadienal.

Q4: How reactive is 2,4-decadienal, and what are the implications of its reactivity?

A6: 2,4-decadienal is highly reactive due to the presence of two conjugated double bonds in its structure. This reactivity allows it to participate in various chemical reactions, including reactions with amino acids, leading to the formation of aroma compounds and potentially undesirable products. [, , , ]

Q5: Does 2,4-decadienal have any known biological activity?

A7: Yes, research suggests that 2,4-decadienal can interact with biological systems and potentially impact human health. For instance, it can promote LDL (low-density lipoprotein) oxidation, a process implicated in atherosclerosis. [, ] Studies also show that 2,4-decadienal can covalently modify cytochrome c, a protein crucial for cellular respiration, potentially contributing to mitochondrial dysfunction. []

Q6: What are the potential toxicological concerns associated with 2,4-decadienal?

A8: Studies have shown that 2,4-decadienal exhibits cytotoxicity and can induce various adverse effects in experimental models. For example, it can cause forestomach lesions and olfactory epithelium damage in rodents. [] Further research is necessary to fully elucidate the potential long-term effects of 2,4-decadienal exposure in humans. [, ]

Q7: How is 2,4-decadienal analyzed in food and biological samples?

A9: Several analytical techniques are employed to detect and quantify 2,4-decadienal, with gas chromatography-mass spectrometry (GC-MS) being widely used. [, , , , , ] Other methods include high-performance liquid chromatography (HPLC) and solid-phase microextraction (SPME) coupled with GC-MS. [, , , ]

Q8: Can the formation of 2,4-decadienal be used as an indicator of oil quality?

A10: Yes, 2,4-decadienal is considered a potential marker of lipid oxidation and oil quality deterioration. [, ] Its presence and concentration in oils and fried foods can indicate the extent of oxidation and potential flavor degradation. []

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